N-(tert-Butoxycarbonyl)-L-leucyl-N-methyl-L-phenylalaninamide
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Overview
Description
N-(tert-Butoxycarbonyl)-L-leucyl-N-methyl-L-phenylalaninamide: is a compound commonly used in organic synthesis, particularly in peptide synthesis. It is a derivative of leucine and phenylalanine, two essential amino acids. The tert-butoxycarbonyl group serves as a protecting group for the amine functionalities, making it easier to manipulate the molecule during various synthetic processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(tert-Butoxycarbonyl)-L-leucyl-N-methyl-L-phenylalaninamide typically involves the following steps:
Protection of Amino Groups: The amino groups of L-leucine and L-phenylalanine are protected using tert-butoxycarbonyl chloride in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine in acetonitrile.
Coupling Reaction: The protected amino acids are then coupled using a coupling reagent like dicyclohexylcarbodiimide in an organic solvent such as dichloromethane.
Deprotection: The tert-butoxycarbonyl groups are removed using trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Protection: Large quantities of amino acids are protected using tert-butoxycarbonyl chloride in industrial reactors.
Automated Coupling: Automated peptide synthesizers are used for the coupling reactions, ensuring high efficiency and yield.
Purification: The final product is purified using techniques such as crystallization or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenylalanine moiety, forming various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.
Substitution: The tert-butoxycarbonyl group can be substituted with other protecting groups or functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used for oxidation reactions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Substitution reactions often involve reagents like trifluoroacetic acid or hydrochloric acid for deprotection.
Major Products: The major products formed from these reactions include oxidized derivatives, reduced alcohols, and deprotected amino acids.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of complex peptides and proteins.
- Serves as a building block for the development of novel organic compounds.
Biology:
- Utilized in the study of enzyme-substrate interactions.
- Helps in the investigation of protein folding and structure.
Medicine:
- Plays a role in the development of peptide-based drugs.
- Used in the synthesis of peptide vaccines and therapeutic peptides.
Industry:
- Employed in the production of specialty chemicals and pharmaceuticals.
- Used in the manufacture of high-purity reagents for research and development.
Mechanism of Action
The mechanism of action of N-(tert-Butoxycarbonyl)-L-leucyl-N-methyl-L-phenylalaninamide primarily involves its role as a protecting group in peptide synthesis. The tert-butoxycarbonyl group protects the amino functionalities during various synthetic steps, preventing unwanted side reactions. Upon completion of the synthesis, the protecting group is removed, revealing the free amine groups necessary for the biological activity of the peptide.
Comparison with Similar Compounds
- N-(tert-Butoxycarbonyl)-L-alanyl-N-methyl-L-phenylalaninamide
- N-(tert-Butoxycarbonyl)-L-valyl-N-methyl-L-phenylalaninamide
- N-(tert-Butoxycarbonyl)-L-isoleucyl-N-methyl-L-phenylalaninamide
Comparison:
- N-(tert-Butoxycarbonyl)-L-leucyl-N-methyl-L-phenylalaninamide is unique due to the presence of leucine, which imparts specific steric and hydrophobic properties.
- Compared to its analogs with alanine or valine, the leucine derivative has a bulkier side chain, affecting its reactivity and interactions in peptide synthesis.
- The presence of the tert-butoxycarbonyl group in all these compounds provides a common protecting strategy, but the choice of amino acid influences the overall properties and applications of the compound.
Properties
CAS No. |
298227-22-2 |
---|---|
Molecular Formula |
C21H33N3O4 |
Molecular Weight |
391.5 g/mol |
IUPAC Name |
tert-butyl N-[(2S)-4-methyl-1-[[(2S)-1-(methylamino)-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopentan-2-yl]carbamate |
InChI |
InChI=1S/C21H33N3O4/c1-14(2)12-16(24-20(27)28-21(3,4)5)19(26)23-17(18(25)22-6)13-15-10-8-7-9-11-15/h7-11,14,16-17H,12-13H2,1-6H3,(H,22,25)(H,23,26)(H,24,27)/t16-,17-/m0/s1 |
InChI Key |
OSMUZJLHKUJYDY-IRXDYDNUSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NC)NC(=O)OC(C)(C)C |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
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